molecular formula C20H19N3O5 B5461325 6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5461325
M. Wt: 381.4 g/mol
InChI Key: XDXTURAGOILRRC-MDZDMXLPSA-N
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Description

6-[2-(2-butoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, commonly known as BNPP, is a chemical compound that has been extensively used in scientific research in recent years. BNPP is a fluorescent probe that can be used to detect and quantify the levels of reactive oxygen species (ROS) in living cells. ROS are known to play a critical role in a variety of physiological and pathological processes, and their levels can be used as a biomarker for various diseases.

Scientific Research Applications

Pharmaceutical Research

The nitro group and the pyrimidinedione moiety present in this compound indicate potential biological activity. It could be explored for its antibacterial properties as similar structures have shown efficacy against bacterial strains . Additionally, the compound’s structure is conducive to modifications that could lead to the development of novel antimicrobial agents .

Green Chemistry

The vinyl-naphthyl linkage in the compound could be of interest in the context of green chemistry . It might be used to develop new synthetic methodologies that are more environmentally friendly, utilizing it in multicomponent reactions to create diverse heterocyclic frameworks .

properties

IUPAC Name

6-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-2-3-12-28-17-11-8-13-6-4-5-7-14(13)15(17)9-10-16-18(23(26)27)19(24)22-20(25)21-16/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXTURAGOILRRC-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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